2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide
Overview
Description
2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a chloro-methoxyphenyl group, and a cyclopentylacetamide moiety. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The chloro-methoxyphenyl group is then introduced via a substitution reaction, followed by the attachment of the cyclopentylacetamide moiety through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, 2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide may be explored as a lead compound for drug development. Its unique structure and potential biological activities make it a candidate for further investigation in preclinical and clinical studies.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful component in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects can be attributed to its ability to modulate these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclopentylacetamide
- **2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide
- **2-{[5-(5-chloro-2-methoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. Compared to similar compounds, it may exhibit different reactivity, biological activity, and physicochemical properties, making it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
2-[[5-(5-chloro-2-methoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclopentylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2S/c1-3-23-17(14-10-12(19)8-9-15(14)25-2)21-22-18(23)26-11-16(24)20-13-6-4-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYTXHIUWYJAKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2CCCC2)C3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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